Butyl prop-2-enoate;styrene Butyl prop-2-enoate;styrene
Brand Name: Vulcanchem
CAS No.: 25767-47-9
VCID: VC3892655
InChI: InChI=1S/C8H8.C7H12O2/c1-2-8-6-4-3-5-7-8;1-3-5-6-9-7(8)4-2/h2-7H,1H2;4H,2-3,5-6H2,1H3
SMILES: CCCCOC(=O)C=C.C=CC1=CC=CC=C1
Molecular Formula: C15H20O2
Molecular Weight: 232.32 g/mol

Butyl prop-2-enoate;styrene

CAS No.: 25767-47-9

Cat. No.: VC3892655

Molecular Formula: C15H20O2

Molecular Weight: 232.32 g/mol

* For research use only. Not for human or veterinary use.

Butyl prop-2-enoate;styrene - 25767-47-9

CAS No. 25767-47-9
Molecular Formula C15H20O2
Molecular Weight 232.32 g/mol
IUPAC Name butyl prop-2-enoate;styrene
Standard InChI InChI=1S/C8H8.C7H12O2/c1-2-8-6-4-3-5-7-8;1-3-5-6-9-7(8)4-2/h2-7H,1H2;4H,2-3,5-6H2,1H3
Standard InChI Key TUZBYYLVVXPEMA-UHFFFAOYSA-N
SMILES CCCCOC(=O)C=C.C=CC1=CC=CC=C1
Canonical SMILES CCCCOC(=O)C=C.C=CC1=CC=CC=C1

Chemical Structure and Composition

Molecular Architecture

Butyl prop-2-enoate; styrene is a copolymer comprising two primary monomers:

  • Butyl acrylate: An α,β-unsaturated ester (CH2=CHCOO(CH2)3CH3\text{CH}_2=\text{CHCOO}(\text{CH}_2)_3\text{CH}_3) contributing flexibility and low glass transition temperatures (TgT_g).

  • Styrene: A vinyl aromatic hydrocarbon (C6H5CH=CH2\text{C}_6\text{H}_5\text{CH}=\text{CH}_2) imparting rigidity and thermal stability .

The copolymer’s structure arises from radical polymerization, where styrene’s phenyl groups and butyl acrylate’s ester functionalities create a balanced hydrophobic-hydrophilic profile. Fourier-transform infrared (FTIR) spectroscopy confirms covalent bonding between monomers, with characteristic peaks at 1731 cm1^{-1} (C=O stretch of acrylate) and 3100 cm1^{-1} (aromatic C–H stretch) .

Table 1: Key Structural Properties

PropertyValue/DescriptionSource
Molecular FormulaC15H20O2\text{C}_{15}\text{H}_{20}\text{O}_{2}
Molecular Weight232.32 g/mol
CAS No.25767-47-9
Dominant Functional GroupsEster (acrylate), Aromatic (styrene)

Synergistic Effects

The copolymer’s performance stems from monomer synergy. Butyl acrylate’s long alkyl chain reduces brittleness, while styrene’s aromatic rings enhance mechanical strength. Differential scanning calorimetry (DSC) reveals a single TgT_g between -40°C (pure butyl acrylate) and 100°C (pure polystyrene), tunable via monomer ratios . For instance, a 14 wt.% butyl acrylate formulation increases elasticity by 30% compared to pure styrene polymers .

Synthesis and Polymerization

Emulsion Polymerization

Industrial production predominantly uses emulsion polymerization due to its scalability and control over particle size. The process involves:

  • Initiator Addition: Potassium persulfate or azobisisobutyronitrile (AIBN) generates free radicals.

  • Monomer Feed: Styrene and butyl acrylate are gradually added to aqueous surfactant solutions (e.g., sodium dodecyl sulfate) .

  • Temperature Control: Reactions proceed at 70–90°C, achieving >95% conversion within 2 hours .

Critical parameters include:

  • pH: Maintained at 6–8 to stabilize latex particles.

  • Monomer Ratio: A 3:1 styrene-to-butyl acrylate ratio optimizes adhesive strength.

Bulk Free Radical Polymerization

For lignin-based composites, bulk polymerization at 90°C with benzoyl peroxide initiator incorporates 5–20 wt.% lignin into the copolymer matrix . This method eliminates solvents, reducing environmental impact. Reaction kinetics show 99% styrene conversion within 1.3 hours, with lignin’s hydroxyl groups reacting preferentially with styrene radicals .

Lignin (wt.%)Shore D HardnessTgT_g (°C)Tensile Strength (MPa)
0257812
5388218
20699427

These composites exhibit potential as hydrocarbon spill absorbents, with a 15 g/g oil uptake capacity .

Recent Research Advancements

Thermal and Mechanical Optimization

Studies demonstrate that increasing lignin content from 5% to 20% raises the decomposition onset temperature from 220°C to 290°C (thermogravimetric analysis) . Concurrently, Shore D hardness escalates linearly with lignin concentration, making the material suitable for synthetic wood applications .

Environmental Remediation

Sulfonated lignin-styrene-butyl acrylate copolymers show promise in wastewater treatment, achieving 90% removal of cationic dyes (e.g., methylene blue) via electrostatic interactions .

Challenges and Future Directions

While butyl prop-2-enoate; styrene copolymers offer versatility, limitations persist:

  • Volatility: Butyl acrylate monomers require stringent handling due to respiratory irritation risks.

  • Lignin Compatibility: High lignin loads (>20%) cause phase separation, necessitating compatibilizers .

Future research should explore:

  • Green Chemistry: Enzymatic polymerization routes to reduce initiator toxicity.

  • Smart Materials: Stimuli-responsive copolymers for drug delivery or self-healing coatings.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator